molecular formula C15H12FNO2 B2686968 N-(3-fluorophenyl)-3-formyl-N-methylbenzamide CAS No. 168155-52-0

N-(3-fluorophenyl)-3-formyl-N-methylbenzamide

Cat. No.: B2686968
CAS No.: 168155-52-0
M. Wt: 257.264
InChI Key: ZBEMVEQFSWCODH-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-formyl-N-methylbenzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core with a 3-fluorophenyl group and a formyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-3-formyl-N-methylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3-fluoroaniline with benzoyl chloride to form N-(3-fluorophenyl)benzamide.

    Formylation: The benzamide is then subjected to formylation using a formylating agent such as formic acid or formic anhydride to introduce the formyl group at the 3-position of the benzene ring.

    Methylation: Finally, the compound is methylated using a methylating agent like methyl iodide to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-fluorophenyl)-3-formyl-N-methylbenzamide can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-fluorophenyl)-3-formyl-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of drugs targeting specific enzymes or receptors. Its fluorine atom can enhance the metabolic stability and bioavailability of the resulting drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-formyl-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, influencing signal transduction pathways.

Comparison with Similar Compounds

    N-(3-fluorophenyl)benzamide: Lacks the formyl and methyl groups, making it less versatile in certain applications.

    3-formyl-N-methylbenzamide: Lacks the fluorophenyl group, which may reduce its efficacy in medicinal applications.

    N-(3-chlorophenyl)-3-formyl-N-methylbenzamide: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical and biological properties.

Uniqueness: N-(3-fluorophenyl)-3-formyl-N-methylbenzamide is unique due to the presence of both the fluorophenyl and formyl groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-formyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-17(14-7-3-6-13(16)9-14)15(19)12-5-2-4-11(8-12)10-18/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEMVEQFSWCODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)F)C(=O)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-carboxybenzaldehyde (Fluka; 12.01 g, 80 mmol) was slurried in 80 mL of dry toluene and thionyl chloride (7 mL, 96 mmol) and 5 drops of DMF. A reflux condenser with a calcium sulfate drying tube attached was placed on the flask. The mixture was refluxed for 1 hour after the solution went clear, and then allowed to cool. The volatiles were removed on the rotovap. The residue was pumped on briefly on a vacuum pump. The crude acid chloride was then dissolved in 150 mL of dry tetrahydrofuran, and cooled in an ice/water bath. N-methyl-3-fluoroaniline hydrochloride (13.05 g, 80.8 mmol) was added. Triethylamine (35 mL, 250 mmol) in 50 mL of dry tetrahydrofuran was then added dropwise via an addition funnel. The cloudy solution was allowed to warm to room temperature over 1 hour, and allowed to stir overnight. To remove the copious amount of precipitate, 100 mL of diethyl ether was added and the reaction mixture was filtered. After rinsing the salts with more ether, the solvents were removed under reduced pressure. The residue was extracted with ethyl acetate, washed with 1N HCl twice, then with water, sodium carbonate solution, and saturated NaCl solution. The organic layer was dried over sodium sulfate/magnesium sulfate, and the solvent removed by evaporation at reduced pressure. Crude N-(3-fluorophenyl)-3-formyl-N-methylbenzamide as a light golden oil was obtained, 19.92 g (96% unchromatographed yield) [NMR (300 MHz, DMSO-d6): δ 3.38 (s, 3H); 6.94-7.02 (m, 2H); 7.18-7.29 (m, 2H); 7.46 (t, J=7.7 Hz, 1H) 7.55 (d, J=7.6 Hz, 1H); 7.81 (m, 2H); 9.90 (s, 1H)].
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12.01 g
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35 mL
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50 mL
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80 mL
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Synthesis routes and methods II

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